REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Li+].CO>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
ethyl 4-(3-bromophenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C1(CCOCC1)C(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ether (100 ml) and 10% aqueous potasium hydroxide solutuion (300 ml)
|
Type
|
CUSTOM
|
Details
|
The ethereal layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% aqueous potasium hydroxide solutuion (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
the resulting white precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight under vacuum at 80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C1(CCOCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.4 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |